An In-depth Technical Guide to the Chemical Properties of 2,3-Diethylpyrazine
An In-depth Technical Guide to the Chemical Properties of 2,3-Diethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) family. It is a notable component in the flavor and fragrance industry, prized for its distinct nutty, earthy, and baked potato-like aroma.[1][2] This volatile compound is found naturally in foods such as baked potatoes, cocoa, and roasted filberts.[2] Beyond its sensory applications, its chemical scaffold is of interest in various fields of chemical synthesis and research. This document provides a comprehensive overview of the core chemical and physical properties of 2,3-diethylpyrazine, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and handling guidelines. All quantitative data is presented in structured tables for clarity and comparative ease.
Core Chemical and Physical Properties
The fundamental properties of 2,3-diethylpyrazine are summarized below. These values are critical for its application in both laboratory and industrial settings.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Earthy, nutty, baked potato, hazelnut | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | [1][3][4][5] |
| Molecular Weight | 136.19 g/mol | [1] |
| Density | 0.956 - 0.976 g/cm³ (or g/mL at 25 °C) | [1][2][6] |
| Boiling Point | 180 - 182 °C at 760 mmHg | [1][2][6][7] |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Water Solubility | 4458 mg/L at 25 °C | [7][8] |
| Solubility | Soluble in oils and organic solvents like alcohol | [1][7][8] |
| LogP (o/w) | 1.51 | [1][7] |
| Refractive Index | 1.492 - 1.509 at 20 °C | [1][7] |
Identifiers and Descriptors
| Identifier Type | Value | Source(s) |
| CAS Number | 15707-24-1 | [1][2][3][4][5] |
| IUPAC Name | 2,3-diethylpyrazine | [1] |
| SMILES | CCC1=NC=CN=C1CC | [1] |
| InChI | InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3 | [1] |
| InChIKey | GZXXANJCCWGCSV-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and further research. This section outlines protocols for the synthesis of a derivative from 2,3-diethylpyrazine and its characterization using standard analytical techniques.
Synthesis Protocol: Oxidation of 2,3-Diethylpyrazine
This protocol details the synthesis of 2-acetyl-3-ethylpyrazine (B160245) via the oxidation of 2,3-diethylpyrazine, a process that involves the formation of an N-oxide intermediate.[9]
Materials:
-
2,3-diethylpyrazine (0.2 M)
-
Acetic acid
-
40% Peracetic acid (0.2 M)
-
Acetic anhydride
-
20% Potassium hydroxide (B78521) solution
-
Methylene (B1212753) chloride
-
Magnesium sulfate
-
500 mL reaction flask with stirrer, thermometer, reflux condenser, and addition funnel
Procedure:
-
N-Oxide Formation:
-
Charge the 500 mL reaction flask with a solution of 27.6 g (0.2 M) of 2,3-diethylpyrazine dissolved in 100 mL of acetic acid.[9]
-
Heat the mixture to 75°C.[9]
-
Add 38.0 g (0.2 M) of 40% peracetic acid dropwise over 20 minutes, maintaining the temperature between 70-80°C.[9]
-
Stir the reaction mixture at 70-80°C for an additional 60 minutes.[9]
-
Remove the acetic acid under reduced pressure to yield the pyrazine N-oxide intermediate as a yellow oil.[9]
-
-
Rearrangement and Hydrolysis:
-
Reflux the resulting yellow oil with 100 mL of acetic anhydride. This forms 2-ethyl-3-(1-acetoxyethyl)pyrazine.[9]
-
Prepare a solution of 11.8 g of the acetoxyethyl derivative in 75 mL of methanol.
-
Add this methanol solution dropwise to 30 mL of a 20% potassium hydroxide solution at room temperature.[9]
-
-
Work-up and Purification:
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of volatile compounds like alkylpyrazines.[10][11] The mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without reference standards and retention indices.[10][11]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary column (e.g., DB-1, ZB-5MS, or polar columns like ZB-WAXplus)[11]
-
Helium carrier gas
Procedure:
-
Sample Preparation: Dilute the 2,3-diethylpyrazine sample in a suitable solvent (e.g., dichloromethane (B109758) or ether).
-
GC Separation:
-
Injector Temperature: 250°C.[10]
-
Oven Program: Start at an initial temperature (e.g., 50-60°C) and ramp up to a final temperature (e.g., 220-250°C) at a controlled rate (e.g., 5°C/min).[5]
-
The compound will elute at a specific retention time, which can be compared to a known standard. Kovats retention indices for 2,3-diethylpyrazine have been reported as 1063 (standard non-polar column) and 1458 (standard polar column).[1]
-
-
MS Detection:
-
MS Transfer Line Temperature: 250°C.[10]
-
Ion Source Temperature: 230°C.[10]
-
Acquire mass spectra using electron ionization (EI) at 70 eV.
-
The resulting mass spectrum, characterized by specific mass-to-charge (m/z) ratios and their relative abundances, can be compared to spectral libraries (e.g., NIST) for identification.[1][4] Key fragments for 2,3-diethylpyrazine are often observed at m/z 136 (molecular ion) and 121.[1]
-
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 2,3-diethylpyrazine. Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1][12]
Instrumentation:
-
NMR Spectrometer (e.g., 300-600 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve a small amount of 2,3-diethylpyrazine in the deuterated solvent within an NMR tube.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum to observe the proton environments. The spectrum will show characteristic signals for the ethyl groups (triplets and quartets) and the pyrazine ring protons (singlets or doublets).
-
Acquire the ¹³C NMR spectrum to identify the carbon environments, including the distinct carbons of the ethyl groups and the pyrazine ring.
-
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the 2,3-diethyl substitution pattern on the pyrazine ring. Published spectra from databases like SpectraBase can be used as a reference.[1][12]
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows related to 2,3-diethylpyrazine.
Caption: Workflow for the synthesis of 2-acetyl-3-ethylpyrazine.
Caption: General workflow for the analysis of 2,3-diethylpyrazine by GC-MS.
Safety and Handling
Proper handling of 2,3-diethylpyrazine is essential in a laboratory or industrial setting. It is classified as a combustible liquid and carries specific hazard warnings.
-
Hazard Statements:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical splash goggles or eyeshields, and appropriate clothing to prevent skin exposure.[14] Use a NIOSH/MSHA approved respirator with a suitable filter (e.g., type ABEK) if ventilation is inadequate or exposure limits are exceeded.[14]
-
Handling: Wash thoroughly after handling.[14] Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, open flames, and hot surfaces.[13][15] Use in a well-ventilated area.[14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13][14] Store away from incompatible materials such as strong oxidizing agents.[13]
-
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek medical attention.[14]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[14]
-
References
- 1. 2,3-Diethylpyrazine | C8H12N2 | CID 27458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diethylpyrazine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,3-Diethylpyrazine [webbook.nist.gov]
- 4. 2,3-Diethylpyrazine [webbook.nist.gov]
- 5. 2,3-Diethylpyrazine [webbook.nist.gov]
- 6. 2,3-Diethylpyrazine | CAS#:15707-24-1 | Chemsrc [chemsrc.com]
- 7. shoyu pyrazine, 15707-24-1 [thegoodscentscompany.com]
- 8. Buy Bulk - 2,3-Diethylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. synerzine.com [synerzine.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 2,3-Diethylpyrazine - Safety Data Sheet [chemicalbook.com]
